2-Fluoro-3,6-dimethoxybenzaldehyde

Übersicht

Beschreibung

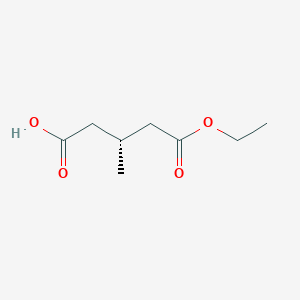

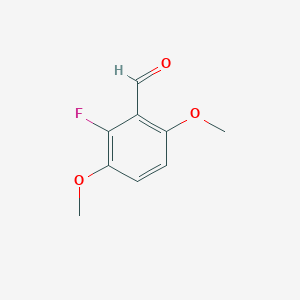

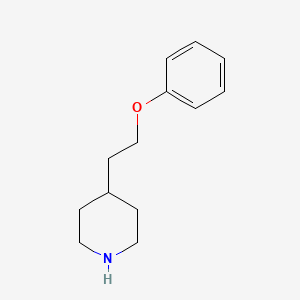

2-Fluoro-3,6-dimethoxybenzaldehyde is a fluorinated aromatic aldehyde . It is a versatile chemical compound used in various scientific research. Its unique properties and structure make it an ideal candidate for exploring new drug development and organic synthesis.

Synthesis Analysis

The synthesis of 2-Fluoro-3,6-dimethoxybenzaldehyde can be achieved from 4-bromo-3-fluoroanisole . Additionally, it can be prepared from 1,4-Dimethoxybenzene . An intramolecular McMurry reaction using TiCl4/Zn in THF on the synthesized diarylethers gives the target dibenzo[b,f]oxepin system .Molecular Structure Analysis

The molecular structure of 2-Fluoro-3,6-dimethoxybenzaldehyde is represented by the InChI code: 1S/C9H9FO3/c1-12-7-3-4-8(13-2)9(10)6(7)5-11/h3-5H,1-2H3 . The molecular weight of this compound is 184.16400 .Chemical Reactions Analysis

2-Fluoro-3,6-dimethoxybenzaldehyde may participate in various chemical reactions. For instance, it may be employed for the synthesis of diaryl ether, 2-(3,5-dimethoxyphenoxy)-6-(trifluoromethyl)-benzonitrile, and substituted benzo[b]thiophene-2-carboxylates .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-3,6-dimethoxybenzaldehyde include a molecular weight of 184.17 . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Properties

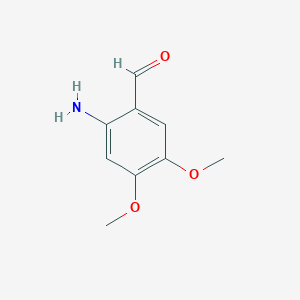

One study involves the synthesis of fluoronorepinephrines from 2-Fluoro-, 5-fluoro-, and 6-fluorodimethoxybenzaldehydes. These compounds demonstrate the impact of fluorine substituents on the biological activities of norepinephrine in both peripheral and central adrenergically responsive systems. The study found that the fluorine substituent significantly alters the phenolic acidities and adrenergic properties of these analogues, indicating that 2-fluoronorepinephrine acts as a beta-adrenergic agonist while 6-fluoronorepinephrine has alpha-adrenergic agonist properties (Kirk et al., 1979).

Molecular Structure and Vibrational Spectra

Another research area focuses on the molecular structure and vibrational spectroscopy of related compounds, such as 2-fluoro-4-bromobenzaldehyde. This study utilized X-ray diffraction and density functional theory to investigate the molecular structure, highlighting the effects of fluorine and bromine substituents on the conformational preferences of the compound. The findings contribute to understanding the molecular dynamics and intermolecular interactions of fluorinated benzaldehydes (Tursun et al., 2015).

Synthesis of Fluorinated Analogues

Research into the synthesis of fluorinated analogues of combretastatin A-4 demonstrates the use of fluorinated benzaldehydes in developing compounds with potential anticancer properties. The study describes the preparation of fluorinated stilbenes using fluorinated benzaldehydes, highlighting the role of fluorine in modulating the biological activity of these compounds (Lawrence et al., 2003).

Fluorogenic Aldehydes for Monitoring Reactions

Additionally, the development of fluorogenic aldehydes incorporating a 1,2,3-triazole moiety for monitoring aldol reactions showcases the application of fluorinated benzaldehydes in analytical chemistry. This research presents a novel approach to track the progress of chemical reactions through changes in fluorescence, leveraging the properties of the fluorinated aldehyde to enhance detection sensitivity (Guo & Tanaka, 2009).

Safety And Hazards

As with any chemical compound, safety precautions should be taken when handling 2-Fluoro-3,6-dimethoxybenzaldehyde. It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment . In case of contact with skin, wash with plenty of soap and water .

Zukünftige Richtungen

2-Fluoro-3,6-dimethoxybenzaldehyde is a promising compound for future research. Its unique structure makes it an ideal candidate for exploring new drug development and organic synthesis. Furthermore, compounds with similar structures have shown therapeutic interest and have been studied in the development of new therapies .

Eigenschaften

IUPAC Name |

2-fluoro-3,6-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-7-3-4-8(13-2)9(10)6(7)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPHQRXMWZSAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442032 | |

| Record name | 2-FLUORO-3,6-DIMETHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3,6-dimethoxybenzaldehyde | |

CAS RN |

783342-33-6 | |

| Record name | 2-FLUORO-3,6-DIMETHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-2-phenylethenyl]pyridin-3-amine](/img/structure/B1599641.png)

![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride](/img/structure/B1599644.png)

![(1S,2S,3R,5S)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B1599655.png)